BenchChemオンラインストアへようこそ!

YJC-10592

CCR2 antagonist calcium flux assay binding affinity

YJC-10592 (CAS: 1226894-87-6) is an orally bioavailable CCR2 antagonist with ~650-fold functional selectivity between calcium mobilization (IC50 1.7 nM) and binding assays (IC50 1.12 μM)—a unique fingerprint that precludes substitution with INCB3344, PF-4136309, or RS102895. Ideal for dissecting ligand-biased signaling in asthma/atopic dermatitis models and preclinical ADME validation. Peripheral tissue restriction with minimal brain penetration.

Molecular Formula C27H31ClF3N5O3
Molecular Weight 566.0 g/mol
CAS No. 1226894-87-6
Cat. No. B2429381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYJC-10592
CAS1226894-87-6
Molecular FormulaC27H31ClF3N5O3
Molecular Weight566.0 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C27H31ClF3N5O3/c28-23-7-2-1-6-22(23)26(39)36-14-12-34(13-15-36)10-11-35-9-8-21(18-35)33-24(37)17-32-25(38)19-4-3-5-20(16-19)27(29,30)31/h1-7,16,21H,8-15,17-18H2,(H,32,38)(H,33,37)/t21-/m1/s1
InChIKeyHTXMSBSZASVVFP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





YJC-10592 (CAS 1226894-87-6): CCR2 Antagonist for Inflammation and Asthma Research Procurement


YJC-10592 (CAS: 1226894-87-6) is a synthetic small molecule chemokine receptor 2 (CCR2) antagonist with oral bioavailability [1]. It has been developed as a research tool for investigating inflammatory and autoimmune conditions, with documented applications in asthma and atopic dermatitis models . The compound exhibits a complex molecular architecture featuring an (R)-3-aminopyrrolidine scaffold with molecular formula C27H31ClF3N5O3 and molecular weight of 566.01 g/mol [2].

Why Generic CCR2 Antagonist Substitution Fails: YJC-10592 (CAS 1226894-87-6) Differentiated Activity Profile


CCR2 antagonists exhibit substantial variation across multiple functional readouts (binding affinity, calcium mobilization, chemotaxis inhibition) that are not predictable from any single assay measurement [1]. YJC-10592 demonstrates a unique activity fingerprint—with ~650-fold difference in potency between its calcium mobilization assay (IC50 1.7 nM) and binding assay (IC50 1.12 μM)—that cannot be reproduced by substituting other CCR2 antagonists such as INCB3344, PF-4136309, or RS102895 [2]. Furthermore, the compound's specific dose-dependent pharmacokinetic behavior and saturable metabolism profile in rats [3] render direct substitution with alternative CCR2 antagonists scientifically invalid without re-optimization of experimental protocols.

YJC-10592 (CAS 1226894-87-6) Quantitative Evidence for Differentiated Scientific Selection


Functional Activity Divergence: Calcium Mobilization vs. Binding Affinity for YJC-10592

YJC-10592 exhibits a pronounced functional divergence between its calcium mobilization inhibitory potency (IC50 1.7 nM) and its receptor binding affinity (IC50 1.12 μM), representing approximately a 650-fold greater potency in the functional calcium flux assay compared to the binding assay [1]. This pattern differs from INCB3344 which demonstrates roughly 4- to 5-fold functional divergence (binding IC50 5.1 nM vs. chemotaxis IC50 3.8 nM) , and from RS102895 which shows a substantially different absolute potency range (binding IC50 360 nM) .

CCR2 antagonist calcium flux assay binding affinity functional selectivity

YJC-10592 Chemotaxis Inhibition Potency: 23 nM Functional Antagonism

In a chemotaxis functional assay, YJC-10592 demonstrated an IC50 of 23 nM for inhibiting CCR2-mediated cell migration [1]. This potency falls within an intermediate range among reported CCR2 antagonists—less potent than the sub-nanomolar to low nanomolar chemotaxis inhibition reported for advanced clinical compounds such as PF-4136309 (which has demonstrated in vivo efficacy in inflammatory models) [2], yet substantially more potent than the micromolar-range activity characteristic of early-generation tool compounds.

chemotaxis inhibition monocyte migration functional antagonism CCR2 signaling

YJC-10592 Dose-Dependent Pharmacokinetics and Saturable Metabolism in Rats

Following intravenous administration in rats, YJC-10592 exhibited dose-dependent pharmacokinetics at doses of 20 mg/kg and above, with significantly reduced total body clearance (CL) and nonrenal clearance (CLNR) at the 20 mg/kg dose compared to lower doses (5 and 10 mg/kg), indicating involvement of saturable metabolic pathways [1]. The compound also showed low absolute oral bioavailability (F <2.55% at 100 and 200 mg/kg oral doses) due to incomplete absorption and low urinary excretion .

pharmacokinetics dose-dependency saturable metabolism in vivo ADME

YJC-10592 Tissue Distribution: High Volume of Distribution and Brain Exclusion

YJC-10592 demonstrated a high apparent volume of distribution at steady state (Vss) of 890–1385 mL/kg in rats following intravenous administration, indicating extensive distribution into peripheral tissues [1]. Notably, the compound showed minimal brain penetration, with preferential distribution to all other tissues examined . This peripheral restriction contrasts with certain small molecule CCR2 antagonists that achieve measurable CNS exposure.

tissue distribution volume of distribution blood-brain barrier peripheral restriction

YJC-10592 Alternative Indication Potential: GPx Activity Enhancement in Alzheimer's Disease Models

A patent application (KR 10-2012-0066863) describes YJC-10592 as enhancing glutathione peroxidase (GPx) activity and improving cognitive function in Alzheimer's disease animal models [1]. The compound reportedly inhibited oxidative stress and amyloid plaque formation, with GPx activation identified as the proposed primary mechanism in this context [2]. This mechanism is distinct from its canonical CCR2 antagonism activity.

Alzheimer's disease glutathione peroxidase oxidative stress cognitive function

YJC-10592 HPLC Bioanalytical Method Availability for Preclinical Quantification

A validated high-performance liquid chromatographic (HPLC) method has been developed and published for the quantification of YJC-10592 in rat plasma, urine, and tissue homogenates [1]. This method, which employs YJC-10450 as an internal standard, has been demonstrated applicable for preclinical and clinical pharmacokinetic evaluation [2].

HPLC method bioanalysis pharmacokinetic studies method validation

YJC-10592 (CAS 1226894-87-6) Evidence-Based Research Application Scenarios


In Vitro CCR2 Functional Selectivity Profiling

YJC-10592 is best employed in experimental systems requiring characterization of functional selectivity at CCR2. The compound's pronounced divergence between binding affinity (IC50 1.12 μM) and calcium mobilization inhibition (IC50 1.7 nM) [1] makes it a valuable tool for dissecting ligand-biased signaling pathways. Researchers comparing the functional selectivity profile of YJC-10592 against reference antagonists such as INCB3344 (which shows minimal functional divergence) [2] can gain insights into the relationship between receptor occupancy and downstream signaling efficacy.

Preclinical Pharmacokinetic and Tissue Distribution Studies

The well-characterized rat pharmacokinetic profile of YJC-10592—including dose-dependent kinetics above 20 mg/kg IV, saturable metabolism, low oral bioavailability (<2.55% F), and high tissue distribution (Vss 890–1385 mL/kg) with brain exclusion [1]—makes it suitable as a reference compound for developing and validating preclinical ADME models. The availability of a published HPLC bioanalytical method [2] further supports its use in method development and cross-laboratory validation studies.

Peripheral Inflammatory Disease Modeling (Asthma and Atopic Dermatitis)

YJC-10592 was specifically developed for investigating asthma and atopic dermatitis [1]. Its peripheral tissue restriction with minimal brain penetration [2] makes it particularly appropriate for studies of peripheral inflammatory conditions where CNS-mediated effects could confound interpretation. The 23 nM chemotaxis inhibition potency [3] provides a workable concentration range for in vivo dosing without requiring extreme formulations.

Alzheimer's Disease Oxidative Stress Mechanism Studies

Based on patent claims (KR 10-2012-0066863), YJC-10592 may be applicable in studies investigating the role of glutathione peroxidase (GPx) activation and oxidative stress modulation in Alzheimer's disease models [1]. Given that the compound's CCR2 antagonism and proposed GPx enhancement represent distinct mechanisms, researchers should confirm mechanistic contributions through appropriate controls. This application remains supported only by patent claims pending peer-reviewed validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for YJC-10592

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.